

Structure-Activity Relationship of 2-Methyl-4-phenoxyaniline Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: **2-Methyl-4-phenoxyaniline**

Cat. No.: **B173268**

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The **2-methyl-4-phenoxyaniline** scaffold is a key pharmacophore in modern drug discovery, serving as a foundational diaryl ether structure for a variety of therapeutic agents.^{[1][2]} Its derivatives have been extensively investigated for a range of biological activities, particularly as kinase inhibitors in oncology and as inhibitors of essential enzymes in infectious diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds derived from this core, with a focus on their inhibitory activities, supported by experimental data and protocols.

Comparative Inhibitory Activity

The biological activity of **2-methyl-4-phenoxyaniline** derivatives is highly dependent on the nature and position of substituents on both the aniline and phenoxy rings. These modifications influence the compound's affinity for the target protein, as well as its physicochemical properties such as solubility and cell permeability.

As Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors

The 4-anilinoquinazoline scaffold is a well-established template for EGFR inhibitors, where the aniline moiety often incorporates a phenoxy group. The SAR for these compounds reveals that substitutions on the quinazoline ring and the anilino-phenyl ring are critical for potency. While a direct SAR study starting with the **2-methyl-4-phenoxyaniline** core is not detailed in the

provided results, closely related 4-anilinoquinazoline derivatives offer valuable insights. For instance, electron-donating groups at the 6- and 7-positions of the quinazoline ring generally enhance activity.[3] On the anilino ring, small lipophilic groups are often favored.[3][4]

Table 1: SAR of 4-(3-Bromophenylamino)quinazoline Derivatives as EGFR Inhibitors

Compound ID	Quinazoline Substituent (R1)	IC50 (nM)
1	H	4.6
2	6-NH2	0.075
3	6-OMe	0.15
4	7-OMe	0.081
5	6,7-(OMe)2	0.029

Data synthesized from a study on 4-anilinoquinazolines, where the 4-(3-bromophenyl)amino moiety serves as a proxy for a substituted anilino group to demonstrate the effect of quinazoline substitution.[3]

As Inhibitors of *Toxoplasma gondii* Enoyl Reductase (TgENR)

Diaryl ether compounds, structurally related to **2-methyl-4-phenoxyaniline**, have been developed as inhibitors of TgENR, an essential enzyme for the survival of the *Toxoplasma gondii* parasite.[1][2] The parent compound in this class is often Triclosan. Modifications to the B-ring (the equivalent of the aniline ring in the user's query) have been explored to improve drugliability.

Table 2: In Vitro Activity of Diaryl Ether Analogs against *T. gondii*

Compound ID	B-Ring Modification (R)	TgENR IC50 (μM)	T. gondii MIC50 (μM)
Triclosan	5-Cl, 2'-OH, 4'-Cl	<0.02	0.2
Analog 1	4'-Br	0.05	0.5
Analog 2	4'-CHO	0.1	1.0
Analog 3	4'-CF ₃	0.03	0.4

This table is a representative summary based on findings that B-ring modifications of diaryl ethers can maintain potent enzymatic and cellular activity.[\[1\]](#)[\[2\]](#)

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative protocols for key assays used in the evaluation of these compounds.

EGFR Tyrosine Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase domain.

- **Enzyme and Substrate Preparation:** The purified EGFR tyrosine kinase domain and a synthetic peptide substrate (e.g., a fragment of phospholipase C-γ1) are prepared in an appropriate assay buffer.
- **Compound Incubation:** Test compounds are serially diluted in DMSO and pre-incubated with the EGFR enzyme in the assay buffer for a specified period (e.g., 15 minutes) at room temperature to allow for binding.
- **Initiation of Reaction:** The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP (often radiolabeled, e.g., [γ -33P]ATP).
- **Reaction Quenching:** After a defined incubation period (e.g., 30 minutes at 30°C), the reaction is stopped by the addition of a quenching solution, such as phosphoric acid.

- Quantification of Phosphorylation: The phosphorylated substrate is separated from the unreacted ATP, typically by spotting the reaction mixture onto a phosphocellulose filter paper, which is then washed to remove excess ATP. The amount of incorporated radiolabel is quantified using a scintillation counter.
- Data Analysis: The percentage of inhibition is calculated relative to a control (DMSO vehicle). IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3][4]

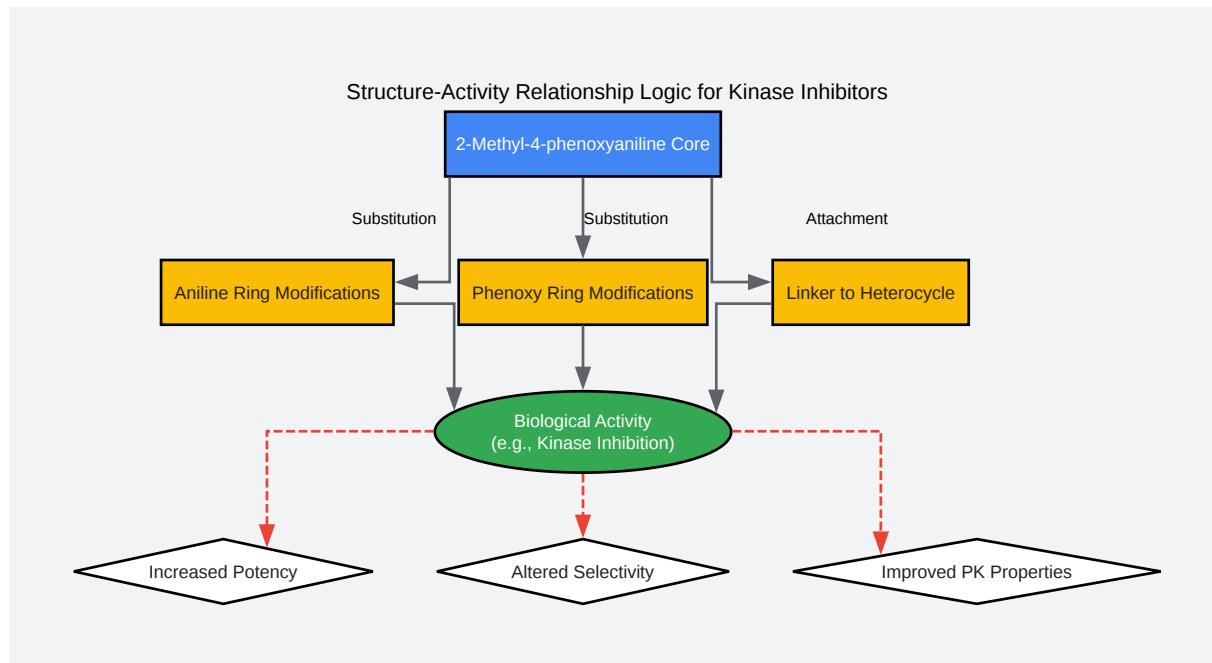
Toxoplasma gondii Growth Inhibition Assay (MIC₅₀)

This assay measures the minimum inhibitory concentration of a compound required to inhibit the growth of *T. gondii* parasites in a host cell culture.

- Cell Culture: Human foreskin fibroblast (HFF) cells are cultured to confluence in 96-well plates.
- Parasite Infection: The HFF monolayers are infected with tachyzoites of *T. gondii* (e.g., RH strain) expressing a reporter gene such as β -galactosidase.
- Compound Treatment: Immediately after infection, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds.
- Incubation: The plates are incubated for 72 hours to allow for parasite replication.
- Quantification of Parasite Growth: The medium is removed, and a substrate for the reporter enzyme (e.g., chlorophenol red- β -D-galactopyranoside for β -galactosidase) is added. The colorimetric change, which is proportional to the number of viable parasites, is measured using a plate reader.
- Data Analysis: The MIC₅₀ value, the concentration of the compound that inhibits parasite growth by 50% compared to the untreated control, is determined from the dose-response curve.[1][2]

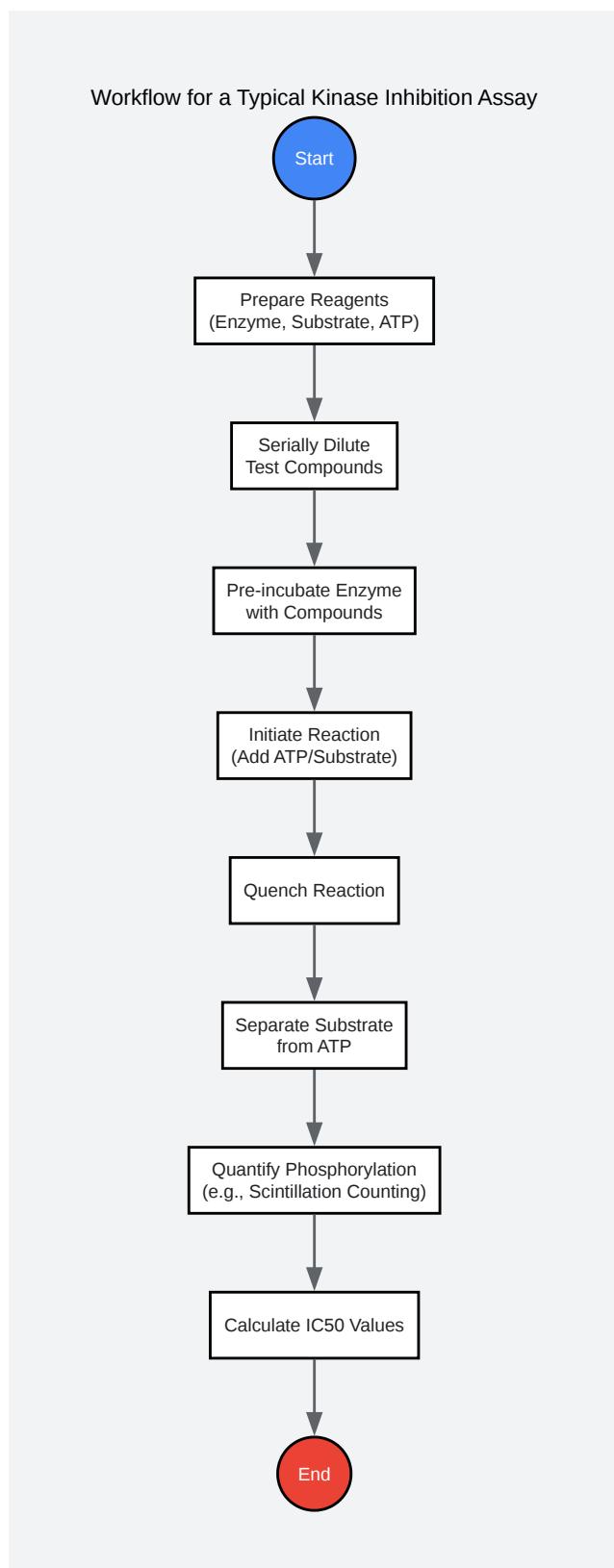
Visualizing Relationships and Workflows

Diagrams are essential for illustrating complex relationships in SAR studies and experimental procedures.



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Caption: Logical flow of SAR for **2-Methyl-4-phenoxyaniline** derivatives.



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Caption: Generalized workflow for an in vitro kinase inhibition assay.

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